molecular formula C25H27N5O4 B2868133 N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895001-79-3

N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2868133
CAS No.: 895001-79-3
M. Wt: 461.522
InChI Key: FVYIACNUEAVVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. The structure includes a 3,4-dimethoxyphenethyl group attached via an acetamide linker and a 2,4-dimethylphenyl substituent at the 1-position of the pyrazolo-pyrimidinone scaffold. Such derivatives are often explored for their bioactivity, particularly in kinase inhibition or modulation of cellular pathways .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-16-5-7-20(17(2)11-16)30-24-19(13-28-30)25(32)29(15-27-24)14-23(31)26-10-9-18-6-8-21(33-3)22(12-18)34-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYIACNUEAVVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that incorporates both phenethyl and pyrazolo-pyrimidine moieties. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The biological activity of this compound can be attributed to its unique structural features that allow it to interact with various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C20H25N3O5\text{C}_{20}\text{H}_{25}\text{N}_3\text{O}_5

This structure includes:

  • A 3,4-dimethoxyphenethyl group which is known for its influence on neuropharmacological properties.
  • A pyrazolo[3,4-d]pyrimidine core that has been linked to diverse biological activities including anti-inflammatory and anti-cancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. The incorporation of the pyrazolo ring into the structure of this compound suggests a mechanism of action involving inhibition of specific kinases involved in cancer cell proliferation.

Key Findings:

  • Pyrazolo compounds have shown effectiveness against various cancer cell lines, including breast and lung cancer cells.
  • Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

The phenethylamine component is associated with neuroprotective effects. Compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Research Insights:

  • In vitro studies have reported that derivatives with phenethylamine structures exhibit significant MAO inhibition.
  • These compounds may also enhance dopamine levels in neuronal cultures, suggesting potential applications in treating Parkinson's disease.

Mechanistic Studies

Mechanistic insights into the biological activity of this compound have been explored through various assays:

Assay Type Purpose Findings
Cell Viability Assay Assess cytotoxicity against cancer cellsSignificant reduction in viability at micromolar concentrations.
Apoptosis Assay Evaluate induction of programmed cell deathIncreased caspase activity indicating apoptosis.
Enzyme Inhibition Assay Test MAO inhibitionPotent inhibition observed, correlating with increased dopamine levels.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological profiles of related compounds:

  • Study on Cancer Cell Lines:
    • Researchers synthesized several derivatives based on the pyrazolo-pyrimidine scaffold.
    • Results showed that modifications to the substituents significantly affected anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range against MCF-7 (breast cancer) cells.
  • Neuroprotective Study:
    • In a model of neurotoxicity induced by 6-OHDA (a neurotoxin used in Parkinson's research), treatment with related compounds resulted in a marked decrease in neuronal death compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents (Position) Key Physicochemical Properties Synthesis Route Reference ID
N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Pyrazolo[3,4-d]pyrimidinone 1: 2,4-dimethylphenyl; 5: Acetamide-linked 3,4-dimethoxyphenethyl Not explicitly reported Likely involves Suzuki coupling or nucleophilic substitution (analogous to )
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidinone 1: 4-fluorophenyl; 5: Acetamide-linked 3-methoxyphenyl Not explicitly reported Similar to Example 83 (Pd-catalyzed cross-coupling)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidinone 1: Chromenone-linked fluorophenyl; 3: Fluoro-substituted phenyl MP: 302–304°C; Mass: 571.1988 (M++1) Suzuki-Miyaura coupling with boronate esters
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridine 3: 4-chlorophenyl; 7: Acetamide-linked phenyl Synthesized in DMF with K₂CO₃ Nucleophilic substitution with anilides

Key Observations:

Core Modifications: The target compound shares the pyrazolo[3,4-d]pyrimidinone core with analogs in , but differs from pyrazolo[3,4-b]pyridine derivatives (e.g., ), which lack the pyrimidinone oxygen. This structural distinction impacts electronic properties and binding affinity .

Substituent Effects: Electron-Donating Groups: The 3,4-dimethoxyphenethyl group in the target compound may enhance solubility compared to fluorophenyl or chlorophenyl analogs .

Synthetic Routes : Most analogs employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) or nucleophilic substitution (e.g., ). The target compound likely follows similar protocols, as evidenced by intermediate boronate esters in .

NMR and Structural Analysis

Comparative NMR studies (e.g., ) reveal that substituents in regions analogous to "positions 29–36" and "39–44" (see Figure 6 in ) significantly alter chemical shifts. For the target compound:

  • The 3,4-dimethoxyphenethyl group would induce upfield shifts in aromatic protons due to electron-donating methoxy groups.
  • The 2,4-dimethylphenyl substituent may cause downfield shifts in neighboring protons due to steric and electronic effects, as observed in chromenone-linked analogs .

Implications of Lumping Strategies

Compounds with shared cores (e.g., pyrazolo-pyrimidinones) but divergent substituents are often "lumped" in computational models due to similar physicochemical behaviors . However, the target compound’s unique dimethylphenyl and dimethoxyphenethyl groups may necessitate separate evaluation in drug discovery pipelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.